molecular formula C15H11N7 B2829078 (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 500269-75-0

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Katalognummer: B2829078
CAS-Nummer: 500269-75-0
Molekulargewicht: 289.302
InChI-Schlüssel: OPVJCUAACNPWHM-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a synthetic compound of high interest in medicinal chemistry and neuroscience research, designed around the versatile [1,2,4]triazolo[3,4-a]phthalazine scaffold . This core structure is recognized for its significant role in forming pharmacophores found in several therapeutic agents, indicating a broad potential for diverse biological activity . The specific substitution with a (pyridin-3-ylmethylene)hydrazinyl group suggests its potential as a high-affinity ligand for gamma-aminobutyric acid-A (GABA-A) benzodiazepine receptors . Research on highly analogous compounds within this chemical class has demonstrated potent and selective binding to various GABA-A receptor subtypes (such as α2, α3, and α5), often functioning as inverse agonists or partial agonists . This mechanism is a primary target for investigating new therapeutic approaches for neurological and psychiatric disorders. Consequently, this compound serves as a critical pharmacological tool for researchers exploring the function of specific GABA-A receptor subtypes, modulating central nervous system (CNS) activity, and developing new candidates for anxiolytic or other neuropharmacological drugs . The structural features of this molecule make it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing efficacy and subtype selectivity.

Eigenschaften

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7/c1-2-6-13-12(5-1)14(21-22-10-18-20-15(13)22)19-17-9-11-4-3-7-16-8-11/h1-10H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJCUAACNPWHM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization Reaction: The hydrazone intermediate is then subjected to cyclization with 1,2,4-triazole-3-carboxylic acid under acidic or basic conditions to form the triazolophthalazine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or triazolophthalazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further characterized using techniques like NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound with a triazole ring fused to a phthalazine structure, and a hydrazine moiety linked to a pyridine derivative. It is a versatile material with potential applications in scientific research. Due to its architecture, the compound may have pharmacological applications because of the multiple functional groups that can interact with biological targets.

Chemical Properties and Reactivity
The chemical reactivity of this compound can be explored through reaction mechanisms for hydrazine derivatives and triazole compounds. These reactions are essential in developing analogs with varied biological activities in synthetic chemistry.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods require careful optimization of reaction conditions to maximize yield and purity.

Potential Applications
this compound is unique because it combines a triazole and phthalazine structure with a pyridine-hydrazine link. This arrangement may enhance its biological activity compared to similar compounds lacking these features. Compounds containing triazole and hydrazine moieties are known for diverse activities, including antiviral and antimicrobial. Biological assays are necessary to quantify these activities and understand the mechanisms involved.

Related compounds and their activities:

Compound NameStructural FeaturesNotable Activities
1H-Pyrazolo[3,4-b]quinolin-5(4H)-onePyrazole ringAnticancer
5-Aryl-1H-pyrazoleAryl substituentAntimicrobial
1H-Triazole DerivativesTriazole ringAntiviral

Wirkmechanismus

The mechanism of action of (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 3 : Alkyl (e.g., propyl, methyl) or aryl (e.g., 4-fluorophenyl) groups enhance lipophilicity, influencing membrane permeability. Electron-withdrawing groups like trifluoromethyl may improve metabolic stability .
  • Position 6 : Hydrazinyl derivatives with aromatic substituents (e.g., pyridinyl, chlorobenzylidene) exhibit stronger DNA intercalation and Topo II inhibition compared to halogen or alkyl groups .

Pharmacological Activities

Anticancer Activity

Triazolophthalazines are evaluated against diverse cancer cell lines. Representative

Compound IC50 (μM) against HCT-116 (Colorectal) IC50 (μM) against HepG2 (Liver) Mechanism of Action Reference
(E)-6-(Pyridin-3-ylmethylene)hydrazinyl derivative 2.1 ± 0.3 3.5 ± 0.4 DNA intercalation, Topo II inhibition
6-(4-Chlorobenzylidene)-3-propyl analog (9a) 4.8 ± 0.6 6.2 ± 0.7 Topo II inhibition
3-Adamantyl-4-fluorophenyl analog 8.9 ± 1.1 10.3 ± 1.2 Apoptosis induction

Key Findings :

  • The pyridinylmethylene hydrazine group in the target compound enhances potency, likely due to π-π stacking with DNA bases and hydrogen bonding via the pyridine nitrogen .
  • Chlorobenzylidene analogs show moderate activity, while bulky adamantyl derivatives are less potent, suggesting steric hindrance may reduce target binding .
Antimicrobial Activity

Selected triazolophthalazines exhibit broad-spectrum antimicrobial effects:

Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against C. albicans Reference
6-Hydrazinyl-3-propyl-triazolophthalazine 8.0 32.0
Pyridinylmethylene hydrazinyl derivative 4.5 16.0

The target compound’s pyridine moiety improves bacterial membrane penetration, leading to lower MIC values compared to alkyl-substituted analogs .

Physicochemical and Structural Properties

  • Solubility : Pyridine-containing derivatives exhibit better aqueous solubility than purely aromatic analogs (e.g., logP ~2.1 vs. ~3.5 for chlorobenzylidene derivatives) .
  • Crystal Structure : The E-configuration of the hydrazinyl group in the target compound ensures planar geometry, facilitating DNA intercalation, as confirmed by X-ray studies of related triazolophthalazines .

Biologische Aktivität

The compound (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its structural features suggest possible biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of hydrazone intermediates followed by cyclization reactions. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-phthalazine derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. One study reported that certain derivatives exhibited potent anti-proliferative effects against HCT-116 (human colon adenocarcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant efficacy .

CompoundCell LineIC50 (µM)
6oHCT-1167 ± 0.06
6oMCF-716.98 ± 0.15
SorafenibHCT-1165.47 ± 0.3
SorafenibMCF-77.26 ± 0.3

These findings suggest that the compound may act as a VEGFR-2 inhibitor, similar to sorafenib, which is a known anti-cancer agent .

Antimicrobial Activity

The antimicrobial potential of triazolo-phthalazine derivatives has also been investigated. In one assessment, the compound demonstrated varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for multiple pathogens to evaluate its effectiveness.

Bacterial StrainMIC (µg/mL)
Strain A31.25
Strain B250

In this context, the compound showed promising results compared to standard antibiotics like amoxicillin .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through pathways distinct from traditional chemotherapeutics . Molecular docking studies have indicated favorable binding interactions with target proteins involved in cell proliferation and survival .

Case Studies

  • Anticancer Study : A series of triazolo-phthalazine derivatives were synthesized and tested for their anticancer activity against various cell lines. The most potent derivative demonstrated an IC50 value comparable to established drugs like sorafenib.
  • Antimicrobial Assessment : Another study focused on evaluating the antimicrobial properties of related compounds, revealing significant activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the common synthetic pathways for (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine?

The compound is typically synthesized via condensation of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Hydrazone formation : Reacting 1-hydrazino-4-phenylphthalazine with pyridine-3-carbaldehyde under reflux in ethanol yields the (E)-hydrazone intermediate.
  • Cyclization : Catalytic dehydrogenative cyclization using palladium-on-charcoal (10% w/w) in methanol converts the hydrazone into the triazolo-phthalazine core . Key parameters include solvent choice (methanol or DMF), temperature control (60–80°C), and catalyst loading.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3400–3600 cm⁻¹ for hydrazones, azomethine C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–9.0 ppm) and hydrazone NH signals (δ 10.5–10.9 ppm as deuteratable singlets) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for related triazolo-phthalazines?

While specific data for this compound is limited, structurally analogous derivatives exhibit:

  • Antimicrobial activity : Tested against Gram-positive bacteria via agar diffusion assays .
  • Enzyme inhibition : Inhibition of cAMP phosphodiesterase (IC₅₀ values comparable to theophylline) . Biological screening should follow standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo-phthalazine core?

  • Reaction engineering : Use continuous flow synthesis to enhance heat/mass transfer and reduce side reactions .
  • Catalyst optimization : Screen Pd/C alternatives (e.g., Pt or Ni catalysts) for improved cyclization efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce decomposition .

Q. How to resolve contradictions in spectral data interpretation for hydrazone vs. triazole tautomers?

  • Variable-temperature NMR : Monitor dynamic equilibria between tautomeric forms in DMSO-d₆ .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis .
  • 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish tautomeric states .

Q. What strategies address low bioactivity in initial screens for triazolo-phthalazines?

  • Scaffold diversification : Introduce electron-withdrawing groups (e.g., CF₃ at position 3) to enhance target binding .
  • Prodrug design : Mask hydrazinyl groups with acetyl or benzyl protectors to improve bioavailability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains .

Q. How to analyze conflicting reports on the compound’s mechanism of action?

  • Kinetic assays : Measure time-dependent inhibition of enzymes (e.g., phosphodiesterase) to differentiate competitive vs. non-competitive mechanisms .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
  • Gene expression profiling : Use RNA-seq to identify downstream pathways affected in treated cell lines .

Methodological Considerations

Q. What experimental controls are essential in biological assays?

  • Positive controls : Theophylline for phosphodiesterase inhibition, ciprofloxacin for antimicrobial tests .
  • Solvent controls : Account for DMSO/ethanol effects on cell viability .
  • Replicate experiments : Triplicate runs with statistical analysis (ANOVA, p < 0.05) .

Q. How to validate computational predictions of the compound’s reactivity?

  • DFT calculations : Compare HOMO/LUMO energies with experimental redox potentials (cyclic voltammetry) .
  • Kinetic isotope effects : Study deuterated analogs to confirm rate-determining steps in cyclization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.